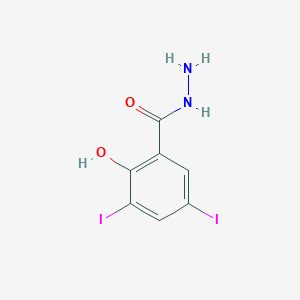

2-Hydroxy-3,5-diiodobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-diiodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSNBBIIMWYBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)NN)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522201 | |

| Record name | 2-Hydroxy-3,5-diiodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89011-15-4 | |

| Record name | 2-Hydroxy-3,5-diiodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Benzohydrazide Framework: a Privileged Scaffold in Chemical Research

The benzohydrazide (B10538) moiety is a cornerstone in the field of medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. researchgate.netoakwoodchemical.com This structural motif, characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2), is a key component in several established medications, including the antitubercular drug isoniazid (B1672263) and the antidepressant nialamide. researchgate.netnih.gov The versatility of the benzohydrazide framework lies in its ability to act as a potent building block, or synthon, for the creation of more complex molecules, such as hydrazones, through condensation reactions with aldehydes and ketones. nih.govnih.gov

The resulting derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities. These include antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netoakwoodchemical.com The capacity of the hydrazide group to chelate metals and scavenge free radicals contributes to its antioxidant effects. researchgate.net The widespread application of this framework underscores its importance as a "privileged structure" in drug discovery and development, continually inspiring the synthesis of new derivatives. nih.gov

Halogenation: a Tool for Modulating Compound Activity

The introduction of halogen atoms into a molecular structure is a powerful and widely used strategy in medicinal chemistry to enhance the therapeutic properties of a compound. researchgate.net Halogenation can significantly influence a molecule's potency, lipophilicity (its ability to dissolve in fats), and metabolic stability. researchgate.netnih.gov The effect of halogenation extends beyond simple steric or electron-withdrawing effects; halogens, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as a halogen bond.

This interaction, where the halogen atom acts as an electrophilic species, can contribute to the binding affinity between a drug molecule and its biological target, such as a protein or enzyme. The choice of halogen is critical, as varying the substituent can have different impacts on biomolecular interactions. nih.gov Iodine, being the largest and least electronegative of the common halogens, can introduce significant steric bulk and is a strong halogen bond donor, properties that chemists exploit to optimize the pharmacological profile of a lead compound. nih.gov

An Overview of 2 Hydroxy 3,5 Diiodobenzohydrazide in Contemporary Academic Investigations

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing this compound rely on well-established reaction types, primarily involving the formation of the hydrazide functional group from carboxylic acid derivatives or the construction of a hydrazone linkage.

The synthesis of hydrazones through the condensation of a carbonyl compound with a hydrazide is a fundamental reaction in organic chemistry. oatext.com In this context, the target compound's structural analogues are formed by reacting a substituted salicylaldehyde (B1680747) with a hydrazide. For instance, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide is synthesized by the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide. oatext.com This reaction is typically carried out in a solvent such as ethanol (B145695), often with a catalytic amount of acid like acetic acid, and proceeds at room temperature. oatext.com

Applying this principle to the specific target, this compound would be synthesized via the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with hydrazine (B178648) hydrate (B1144303). The aldehyde precursor, while not commercially common, can be prepared from 3,5-diiodosalicylic acid. The reaction involves the nucleophilic attack of the hydrazine on the aldehyde's carbonyl carbon, followed by dehydration to form the final hydrazide product.

A more common and direct route to this compound begins with 3,5-Diiodosalicylic acid, a commercially available reagent also known as 2-hydroxy-3,5-diiodobenzoic acid. nih.gov The general method for converting a salicylic (B10762653) acid derivative to its corresponding benzohydrazide involves a two-step process. This is exemplified by the synthesis of 2-hydroxybenzohydrazide (B147611) from methyl salicylate (B1505791) and hydrazine hydrate. fip.org

The synthesis pathway is as follows:

Esterification: 3,5-Diiodosalicylic acid is first converted to its methyl ester, methyl 2-hydroxy-3,5-diiodobenzoate. This is a standard esterification reaction, typically performed by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid.

Hydrazinolysis: The resulting ester, methyl 2-hydroxy-3,5-diiodobenzoate, is then reacted with hydrazine hydrate. In this step, hydrazine acts as a nucleophile, attacking the ester's carbonyl group and displacing the methoxy (B1213986) group to form the stable this compound. This reaction is often carried out in an alcohol solvent.

This pathway is advantageous as it starts from a readily available precursor and utilizes high-yielding, standard laboratory reactions.

The synthesis can also be envisioned as a multi-step process starting from the basic precursor, salicylic acid. This route provides a comprehensive pathway from a simple starting material to the complex target molecule.

The key steps in this derivatization are:

Iodination of Salicylic Acid: Salicylic acid is first di-iodinated to produce the crucial intermediate, 3,5-diiodosalicylic acid. A well-documented method involves dissolving salicylic acid in glacial acetic acid and treating it with iodine monochloride. orgsyn.org The reaction mixture is heated to around 80°C to facilitate the electrophilic aromatic substitution, yielding 3,5-diiodosalicylic acid with high efficiency (91-92% yield). orgsyn.org Alternative methods for this iodination step exist, including using iodine in the presence of an oxidizing agent. quickcompany.ingoogle.com

Esterification and Hydrazinolysis: Following the successful synthesis of 3,5-diiodosalicylic acid, the subsequent steps of esterification to methyl 3,5-diiodosalicylate and reaction with hydrazine hydrate proceed as described in section 2.1.2.

This complete synthetic sequence from salicylic acid is summarized in the table below.

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | Salicylic Acid | Iodine Monochloride, Glacial Acetic Acid | 3,5-Diiodosalicylic Acid | Heating to 80°C orgsyn.org |

| 2 | 3,5-Diiodosalicylic Acid | Methanol, Sulfuric Acid (catalyst) | Methyl 3,5-diiodosalicylate | Reflux |

| 3 | Methyl 3,5-diiodosalicylate | Hydrazine Hydrate, Ethanol | This compound | Reflux/Stirring at room temp. fip.org |

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, novel synthetic methods are being applied to the synthesis of benzohydrazide derivatives. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. hilarispublisher.com This technique has been successfully applied to the synthesis of 2-hydroxybenzohydrazide derivatives, offering significant advantages over conventional heating methods. fip.orgfip.org Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor, frequently leading to higher product yields and purities. hilarispublisher.comresearchgate.net

For the synthesis of 2-hydroxybenzohydrazide derivatives, an equimolar mixture of the starting materials (e.g., methyl salicylate and hydrazine hydrate, or a salicylaldehyde and a hydrazide) can be subjected to microwave irradiation, sometimes in a solvent-free setting or using a minimal amount of a high-boiling point solvent like ethanol. fip.orgresearchgate.net The synthesis of N'-Benzylidene-2-hydroxybenzohydrazides has been achieved with yields between 62-80% in just 8-10 minutes under microwave irradiation. researchgate.net

| Synthetic Method | Reaction Time | Yield | Key Advantage |

|---|---|---|---|

| Conventional Heating (Reflux) | 1-3 hours scirp.org | Variable | Standard, well-understood equipment |

| Microwave-Assisted | 2-10 minutes fip.orgresearchgate.net | 68-81% fip.org | Rapid reaction, energy efficient, higher yields hilarispublisher.comfip.org |

This rapid, efficient heating method is directly applicable to the synthesis of this compound from its precursors, representing a significant process improvement.

The principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov These principles focus on preventing waste, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. nih.govresearchgate.net

Several aspects of synthesizing benzohydrazides can be improved using a green chemistry approach:

Alternative Energy Sources: As discussed, microwave irradiation is a greener alternative to conventional heating, aligning with the principle of energy efficiency. hilarispublisher.comnih.gov Sonication is another energy-efficient technique that has been used in combination with green solvents to produce iodo-substituted benzohydrazides in high yields (83-98%) and short reaction times (10-15 min). nih.gov

Safer Solvents: A key principle of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Research has shown the successful synthesis of salicylic acid hydrazides using solvent-free methods under microwave irradiation. researchgate.net Another innovative approach involves using deep eutectic solvents (DES), which are biodegradable and have low toxicity, to act as both the solvent and catalyst. nih.gov

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product is a core green chemistry goal. nih.gov Condensation and addition reactions, which are central to the synthesis of this compound, are generally high in atom economy compared to substitution reactions that generate inorganic salt byproducts.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Synthesis of Analogues and Derivatives for Structure-Activity Exploration

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of various analogues and derivatives. These synthetic modifications are crucial for structure-activity relationship (SAR) studies, aiming to enhance biological efficacy and selectivity. Key transformations include the formation of hydrazones, N-acylation of the hydrazide moiety, and the generation of Schiff bases from the corresponding aldehyde.

Preparation of Iodinated Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazones is a common strategy to expand a chemical library for biological screening. These compounds are typically prepared through the condensation reaction between a hydrazide and an aldehyde or ketone.

One pertinent example is the synthesis of 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide. bohrium.com This reaction involves the condensation of 2,4-dihydroxybenzoic acid hydrazide with 3,5-diiodosalicylaldehyde. bohrium.com The synthesis is generally carried out by refluxing the two reactants in a suitable solvent, such as an alcohol, for a period ranging from 15 to 40 minutes. bohrium.com The general reaction scheme for the formation of such hydrazide-hydrazones involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N bond of the hydrazone. imust.edu.cn

The yields of these condensation reactions can vary significantly depending on the specific aldehyde used. bohrium.comimust.edu.cn For instance, in the synthesis of a series of 2,4-dihydroxybenzoic acid hydrazide-hydrazones, yields ranged from as low as 23% to as high as 98%. bohrium.com

Table 1: Examples of Synthesized Hydrazide-Hydrazones

| Compound Name | Starting Hydrazide | Starting Aldehyde | Yield (%) | Melting Point (°C) |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 2,4-Dihydroxybenzoic acid hydrazide | 3,5-Diiodosalicylaldehyde | Not Specified | Not Specified |

| N'-[(4-Methylphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 2,4-Dihydroxybenzoic acid hydrazide | 4-Methylbenzaldehyde | 98 | Not Specified |

| N'-[(4-Butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 2,4-Dihydroxybenzoic acid hydrazide | 4-Butoxybenzaldehyde | 98 | Not Specified |

| N'-[(3-Bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 2,4-Dihydroxybenzoic acid hydrazide | 3-Bromo-4-hydroxybenzaldehyde | 98 | Not Specified |

| N'-[(4-Propylphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 2,4-Dihydroxybenzoic acid hydrazide | 4-Propylbenzaldehyde | 23 | Not Specified |

This table is generated based on data for a series of 2,4-dihydroxybenzoic acid hydrazide-hydrazones to illustrate the variability in yields. bohrium.com

Synthesis of N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides

The acylation of the terminal nitrogen atom of a hydrazide leads to the formation of N,N'-diacylhydrazines. The synthesis of N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides would involve the reaction of this compound with benzoyl chloride or a substituted benzoyl chloride.

A general and common method for this transformation is the coupling of a carbohydrazide (B1668358) with an acyl chloride. imust.edu.cningentaconnect.com The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the hydrogen chloride byproduct. nih.gov The hydrazide is dissolved in pyridine, and the benzoyl chloride is added, often at a controlled temperature. The mixture is then typically heated under reflux to drive the reaction to completion. nih.gov

The general scheme for this acylation is as follows: The nucleophilic terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the N'-benzoyl derivative.

While specific examples for the N'-benzoylation of this compound are not detailed in the provided search results, this general methodology is widely applied for the synthesis of N-acylhydrazides. nih.gov

Table 2: General Reaction Parameters for N-Acylation of Hydrazides

| Reactant 1 | Reactant 2 | Solvent/Base | General Conditions |

| Hydrazide (e.g., Salicylhydrazide) | Acyl Chloride (e.g., 4-Ethylbenzoyl chloride) | Pyridine | Reflux |

This table presents a generalized protocol based on the synthesis of related N-acylhydrazides. nih.gov

Formation of Schiff Bases Containing the 2-Hydroxy-3,5-diiodobenzylidene Moiety

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are readily formed by the condensation of a primary amine with an aldehyde or ketone. The 2-hydroxy-3,5-diiodobenzylidene moiety is derived from 3,5-diiodosalicylaldehyde.

The synthesis of Schiff bases incorporating this moiety involves the reaction of 3,5-diiodosalicylaldehyde with a suitable primary amine. For example, a Schiff base was prepared by reacting 3,5-diiodosalicylaldehyde with sulfanilamide. ingentaconnect.com In a typical procedure, equimolar amounts of the aldehyde and the amine are dissolved in a solvent like ethanol and refluxed. researchgate.net The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. ingentaconnect.comresearchgate.net

The formation of the Schiff base occurs via nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine (Schiff base).

Table 3: Examples of Synthesized Schiff Bases from 3,5-Diiodosalicylaldehyde

| Compound Name | Starting Amine | Solvent | Yield (%) | Melting Point (°C) |

| 4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzenesulfonamide | Sulfanilamide | Ethanol/DMSO | Not Specified | Not Specified |

| (E)-2-((4-methoxyphenyl)imino)methyl)-4,6-diiodophenol | 4-Methoxyaniline | Ethanol | 74 | 158 |

This table provides examples of Schiff bases synthesized from 3,5-diiodosalicylaldehyde. ingentaconnect.comresearchgate.net

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a wealth of information regarding the functional groups, connectivity, and electronic environment of a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands.

The presence of the hydroxyl (-OH), amine (-NH and -NH₂), and carbonyl (C=O) groups would result in distinct peaks. The O-H stretching vibration of the phenolic group is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety are expected in a similar region, typically between 3200 and 3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong and sharp absorption, predicted to be in the range of 1640-1680 cm⁻¹, characteristic of a hydrazide. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibrations would be observed at lower frequencies, typically in the range of 500-600 cm⁻¹.

For comparative purposes, the infrared spectrum of the related compound 2-hydroxy-3,5-diiodobenzoic acid shows characteristic absorptions that can be used to predict the spectral features of this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound |

| O-H Stretch (Phenolic) | 3200-3600 (broad) |

| N-H Stretch (Hydrazide) | 3200-3400 |

| C-H Stretch (Aromatic) | >3000 |

| C=O Stretch (Hydrazide) | 1640-1680 (strong, sharp) |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-I Stretch | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number and electronic environment of the hydrogen atoms. The aromatic protons on the di-iodinated ring are expected to appear as two distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The phenolic hydroxyl proton (-OH) would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The hydrazide protons (-NH-NH₂) would also give rise to signals that can be broad and exchangeable with deuterium (B1214612) oxide; their chemical shifts are also solvent-dependent but are often found in the downfield region.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of δ 160-175 ppm. The aromatic carbons would produce a series of signals between δ 110-160 ppm. The carbon bearing the hydroxyl group would be more downfield than the other aromatic carbons, while the carbons bonded to the iodine atoms would have their chemical shifts significantly influenced by the heavy halogen.

A study on related salicylic acid derivatives provides insight into the expected chemical shifts in these types of structures. researchgate.net

| Proton Environment | Predicted ¹H Chemical Shift (ppm) | Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | Carbonyl (C=O) | 160 - 175 |

| Phenolic-OH | Variable (broad singlet) | Aromatic C-OH | 150 - 160 |

| Hydrazide-NH, -NH₂ | Variable (broad) | Aromatic C-I | 80 - 100 |

| Aromatic C-H | 110 - 140 | ||

| Aromatic C-C(O) | 110 - 120 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two iodine atoms, the isotopic pattern of the molecular ion peak would be characteristic. The fragmentation pattern would likely involve the loss of small molecules such as water, ammonia, or the cleavage of the hydrazide group, leading to fragment ions that can be used to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show absorption bands in the UV region. These absorptions are due to π → π* and n → π* transitions associated with the benzene ring and the carbonyl group. The presence of the hydroxyl group and the iodine atoms as substituents on the benzene ring would influence the position and intensity of these absorption maxima.

X-ray Diffraction Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting molecular geometries, energies, and other properties with high accuracy. For a molecule like 2-Hydroxy-3,5-diiodobenzohydrazide, DFT can elucidate its fundamental electronic characteristics and predict its spectroscopic and conformational behavior.

Frontier Molecular Orbital (FMO) theory is a critical component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

For hydrazone derivatives, the HOMO is often localized over the electron-rich phenyl ring and the hydrazone moiety, while the LUMO is typically distributed over the carbonyl group and adjacent atoms. The presence of iodine atoms, being electron-withdrawing and highly polarizable, can significantly influence the electronic distribution and energies of these orbitals. DFT calculations on related hydrazide derivatives have been used to determine these parameters, which are essential for understanding the molecule's reactivity and electronic transitions. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Hydrazone Derivative

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | -6.5 to -5.5 | Indicates electron-donating capability. |

| ELUMO (Energy of LUMO) | -2.0 to -1.0 | Indicates electron-accepting capability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.0 to 5.0 | Correlates with chemical reactivity and stability. |

DFT calculations are widely employed to predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, one can assign the experimental IR and Raman bands to specific molecular motions, such as the stretching of C=O, N-H, and O-H bonds, and the bending of various functional groups. This aids in the structural confirmation of the synthesized compound.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic ring and the hydrazone functionality. The predicted wavelengths of maximum absorption (λmax) can be correlated with experimental data to confirm electronic properties.

The three-dimensional structure and conformational flexibility of this compound are key determinants of its biological activity. Conformational analysis, often performed using DFT, helps identify the most stable spatial arrangement of the atoms. In related crystal structures, such as N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide, the molecule often adopts a nearly planar conformation stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O-H···N). nih.gov This interaction forms a stable six-membered pseudo-ring.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, molecular docking can be used to predict how it might bind within the active site of a target enzyme. Studies on structurally similar iodinated salicylhydrazones have shown potent inhibitory activity against enzymes like α-glucosidase. mdpi.com Docking simulations of these compounds revealed that they fit into the enzyme's catalytic pocket, with key interactions stabilizing the complex.

The binding mode is typically characterized by a network of interactions, including:

Hydrogen Bonds: The hydroxyl and hydrazide groups are potent hydrogen bond donors and acceptors, often interacting with polar amino acid residues (e.g., Asp, Glu, Ser) in the active site. mdpi.com

Halogen Bonds: The iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur in amino acid side chains. This is a significant interaction for iodinated compounds.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). mdpi.com

Molecular docking programs calculate a scoring function, often expressed as a binding energy or affinity (in kcal/mol), to estimate the strength of the ligand-receptor interaction. nih.gov A more negative value typically indicates a more favorable and stable binding. These scores are used to rank different compounds or different binding poses of the same compound.

Table 2: Illustrative Molecular Docking Results for a Hydrazone Inhibitor with a Target Enzyme

| Parameter | Typical Value | Key Interacting Residues (Example) |

|---|---|---|

| Binding Energy (kcal/mol) | -9.2 | - |

| Hydrogen Bonds | 3 | ASP 215, GLU 277, TYR 158 |

| Halogen Bonds | 1 | TRP 329 |

| Hydrophobic Interactions | Multiple | PHE 178, TRP 432 |

Prediction of Pharmacological Descriptors

Computational methods are crucial in modern drug discovery for predicting the pharmacological profiles of new chemical entities, helping to prioritize candidates for synthesis and further testing. ijcrt.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Property Prediction

A comprehensive in silico analysis of the ADMET properties for this compound has not been specifically reported. Such studies are vital for predicting a molecule's pharmacokinetic profile. nih.gov For context, computational ADMET predictions for other classes of heterocyclic compounds, such as 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, have been performed to assess their drug-likeness based on parameters like Lipinski's rule of five and Veber's rule, which indicate potential for good oral bioavailability and intestinal absorption. nih.gov Similar predictive studies for the broader class of substituted benzohydrazides have been noted for their utility in drug design. epa.gov However, specific data tables detailing parameters like absorption percentage, blood-brain barrier penetration, or cytochrome P450 inhibition for this compound are not available.

PASS (Prediction of Activity Spectra for Substances) Studies

There are no published PASS (Prediction of Activity Spectra for Substances) studies specifically for this compound. The PASS tool predicts a wide range of biological activities for a compound based on its structure, providing probabilities for being active (Pa) or inactive (Pi). This approach has been applied to various scaffolds to explore their therapeutic potential. For instance, studies on other hydrazone derivatives have utilized PASS to predict their likely biological activities, guiding further experimental validation. However, a PASS-generated biological activity spectrum for this compound is not documented in the available literature.

Mechanistic Computational Approaches

Mechanistic computational studies provide deep insight into reaction pathways and the electronic factors governing a molecule's reactivity.

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

No experimental or theoretical studies on the kinetic isotope effect (KIE) involving this compound have been found in the scientific literature. KIE studies are a powerful tool for elucidating reaction mechanisms by determining if a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org Such investigations can distinguish between different proposed mechanisms and provide information about the transition state structure. wikipedia.orgprinceton.edu While KIEs are widely used in physical organic chemistry and enzymology, their application to reactions involving this compound has not been reported. nih.govnih.gov

Hammett Analysis for Substituent Effects on Reactivity

A Hammett analysis for a series of derivatives including this compound has not been published. The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It correlates reaction rates and equilibrium constants with parameters that account for the electron-donating or electron-withdrawing nature of substituents. While a study on N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides (structurally related compounds) noted that the presence of electron-withdrawing groups was beneficial for biological activity, it did not present a formal Hammett analysis with reaction rate data. nih.gov A quantitative Hammett plot, which would require kinetic data from a series of related benzohydrazide (B10538) reactions, is not available for this specific compound.

Biological Activity Investigations: in Vitro and Mechanistic Studies

Antimicrobial Efficacy

The antimicrobial properties of 2-Hydroxy-3,5-diiodobenzohydrazide and its derivatives have been the subject of scientific inquiry, demonstrating a spectrum of activity against both bacteria and fungi.

Antibacterial Activity Against Gram-Positive Bacterial Strains, Including MRSA

While direct studies solely on this compound are limited, research on its derivatives provides significant insights. A study investigating hydrazide-hydrazones of 2,4-dihydroxybenzoic acid revealed that a compound incorporating the 2-hydroxy-3,5-diiodophenyl moiety, specifically 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited notable antibacterial activity. This derivative demonstrated a Minimal Inhibitory Concentration (MIC) of 3.91 µg/mL against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300. nih.govnih.gov The antibacterial effects of salicylanilide (B1680751) derivatives, which share a structural resemblance, have also been noted against various Staphylococcus species, including MRSA strains. nih.gov

Antifungal Activity Against Human Pathogenic Fungi

The exploration of salicylhydrazide derivatives has extended to their potential against human pathogenic fungi. Although specific data for this compound is not extensively detailed in available literature, the broader class of hydrazide-hydrazones has been screened for antifungal effects against yeasts belonging to the Candida species. nih.govmdpi.com Further research is necessary to fully elucidate the specific antifungal spectrum and potency of this compound.

Proposed Mechanisms of Antimicrobial Action (e.g., Inhibition of Ergosterol (B1671047) Biosynthesis)

The precise antimicrobial mechanism of this compound is not yet fully understood. However, based on the activity of related compounds, some mechanisms can be proposed. For antifungal action, a potential target is the ergosterol biosynthesis pathway. jchr.orgmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and ultimately cell death. jchr.org This mechanism is a common target for many existing antifungal drugs. jchr.orgmdpi.com For antibacterial action, the disruption of the cell membrane is also a plausible mechanism, as observed with other phenolic compounds which can cause the release of intracellular components.

Cytotoxic and Antiproliferative Properties (In Vitro Cell Line Studies)

In addition to its antimicrobial potential, this compound derivatives have been evaluated for their ability to inhibit the growth of various human cancer cell lines.

Efficacy Against Hepatocellular Carcinoma (HepG2) and Kidney (HK-2) Cell Lines

The cytotoxic effects of derivatives of this compound have been assessed against several cancer cell lines, including hepatocellular carcinoma (HepG2). nih.govnih.gov Studies on related salicylanilide derivatives have also reported cytotoxicity against HepG2 cells. nih.govmdpi.com The human renal proximal tubular epithelial cell line HK-2 is another model used for cytotoxicity studies. researchgate.netnih.gov

Efficacy Against Other Human Cancer Cell Lines (e.g., 769-P, H1563, LN-229)

The antiproliferative activity of a hydrazide-hydrazone derivative of 2,4-dihydroxybenzoic acid containing the 2-hydroxy-3,5-diiodophenyl group was tested against a panel of human cancer cell lines. nih.govnih.gov These included the renal cell carcinoma line 769-P, the lung adenocarcinoma cell line H1563, and the glioblastoma cell line LN-229. nih.govnih.gov The results from these in vitro screenings indicate that this class of compounds possesses potential for further investigation in cancer research.

Investigation of Apoptotic Effects

There is no available research specifically investigating the pro-apoptotic effects of this compound on cell lines. Studies on other structurally related compounds have explored the induction of apoptosis through various mechanisms, such as the modulation of Bcl-2 family proteins or the activation of caspases, but these findings cannot be attributed to this compound.

Selectivity in In Vitro Cytotoxicity Between Normal and Cancer Cells

Data on the selective cytotoxicity of this compound, which would compare its effects on cancerous cells versus normal, non-malignant cells, is not available. Such studies are crucial for evaluating the therapeutic potential of a compound, but research on other molecules indicating selective toxicity toward neoplastic cells does not provide information on this specific diiodinated benzohydrazide (B10538).

Enzyme Inhibition Studies

The inhibitory potential of this compound against various enzymes has not been a subject of detailed investigation in the accessible literature. While cholinesterases and laccase are common targets for inhibitor screening, no studies were found that specifically test this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

No published studies were identified that evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). These enzymes are significant targets in the research of neurodegenerative diseases, and while many compounds have been screened for anti-cholinesterase activity, this particular molecule does not appear among them in the available literature.

Laccase Inhibition from Microbial Sources

There is no specific data on the ability of this compound to inhibit laccase from microbial sources. Research into laccase inhibitors has explored a variety of compounds, including other hydrazide-hydrazone derivatives, but the inhibitory action of this compound has not been reported.

Kinetic Characterization of Enzyme Inhibition

In the absence of primary inhibition data, there is consequently no information on the kinetic characterization of enzyme inhibition by this compound. Therefore, details regarding the mode of action, such as whether inhibition would be competitive, non-competitive, or mixed-type, remain unknown.

Structure Activity Relationship Sar and Mechanistic Elucidation

Influence of Diiodination and Hydroxyl Group Positioning on Biological Activities

The presence and positioning of the diiodo and hydroxyl groups on the benzohydrazide (B10538) scaffold are fundamental to the biological activity of these compounds. The 3,5-diiodo substitution on the salicylidene ring is a key determinant for enhanced antimicrobial and cytotoxic properties. nih.gov In contrast, isomers with a hydroxyl group at the 4-position exhibit significantly lower biological activity, highlighting the critical role of the 2-hydroxy substitution in conjunction with the diiodination pattern. nih.gov

The hydroxyl group, particularly when ortho to the carbonyl group of the hydrazide, can form intramolecular hydrogen bonds, which influences the planarity and electronic properties of the molecule. This is a common feature in salicylaldehyde (B1680747) derivatives and is known to be a factor in their biological activity. Studies on similar structures, such as flavonoids, have also shown that the number and position of hydroxyl groups on the aromatic rings are directly correlated with their antioxidant capabilities. mdpi.com The ortho-hydroxyl group can participate in resonance-assisted hydrogen bonding, which stabilizes the molecule and can enhance its interaction with biological targets. nih.gov

Effects of Substituents on the Benzohydrazide Moiety on Efficacy

Modification of the benzohydrazide portion of the molecule offers a pathway to modulate the biological efficacy of the compound. The introduction of various substituents can alter the electronic and steric properties, thereby influencing the compound's interaction with target sites.

Impact of Electron-Withdrawing Groups

Research has consistently shown that the introduction of electron-withdrawing groups to the benzohydrazide moiety is beneficial for the biological activity of 2-Hydroxy-3,5-diiodobenzohydrazide analogs. nih.gov Substituents such as fluoro (F), chloro (Cl), trifluoromethyl (CF3), and nitro (NO2) groups on the 4-position of the benzoyl part of N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides have been found to enhance their activity. nih.gov

Theoretical and experimental analyses on related salicylaldehyde hydrazones confirm that electron-withdrawing substituents favor stronger intramolecular hydrogen bonding. nih.gov This strengthening of the hydrogen bond is correlated with an increase in the delocalization of π-electrons within the quasi-ring formed by the hydrogen bond. nih.gov This enhanced electronic conjugation can be a crucial factor in the molecule's biological mechanism. The substituent effect is more pronounced when the substitution is on the phenyl ring of the benzoyl moiety compared to the salicylaldehyde part. nih.gov

| Substituent at 4-position of Benzoyl Moiety | Nature of Group | Observed Effect on Activity | Reference |

|---|---|---|---|

| -F | Electron-Withdrawing | Beneficial | nih.gov |

| -Cl | Electron-Withdrawing | Beneficial | nih.gov |

| -CF3 | Strongly Electron-Withdrawing | Beneficial | nih.gov |

| -NO2 | Strongly Electron-Withdrawing | Beneficial | nih.gov |

Role of Scaffold Conformation and Stereochemistry in Activity

The three-dimensional structure of this compound derivatives plays a significant role in their biological activity. X-ray crystallography studies of related compounds, such as N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide, reveal important conformational features. nih.gov In the solid state, these molecules are not planar, with the dihedral angles between the two benzene (B151609) rings being significant (e.g., 62.4 (7)° and 41.1 (7)° in two independent molecules in the asymmetric unit). nih.gov

A key structural feature is the formation of an intramolecular O—H⋯N hydrogen bond, which creates an S(6) ring motif. nih.gov This hydrogen bond helps to lock the conformation of the link between the two aromatic rings. In the crystal lattice, intermolecular N—H⋯O hydrogen bonds further stabilize the structure by linking molecules into chains. nih.gov The specific conformation and the potential for hydrogen bonding are critical for the molecule's ability to fit into the binding site of a biological target.

Correlation between Computational Predictions and Experimental Biological Outcomes

Computational methods, such as molecular docking, are increasingly used to predict the biological activity of compounds and to understand their interactions with target proteins. These in silico predictions often correlate well with experimental findings for benzohydrazide derivatives. For instance, in the development of 2-hydroxy benzyl (B1604629) hydrazide derivatives, molecular docking was used to identify candidates with good affinity scores, which were then synthesized and evaluated for their biological activities. jchr.org

Similarly, for other heterocyclic compounds, molecular docking studies have successfully rationalized the observed biological activities. mdpi.com The binding energy values obtained from docking can provide a theoretical basis for the experimental antimicrobial screening results. mdpi.com In the case of salicylaldehyde hydrazones, theoretical calculations of parameters related to intramolecular hydrogen bonding and electronic structure have been shown to be in good agreement with experimental observations of how substituents affect these properties. nih.gov This synergy between computational and experimental approaches accelerates the process of designing more potent and selective analogs.

| Compound | Molecular Docking Affinity Score | Experimental Antibacterial Activity (Zone of Inhibition in cm) | Reference |

|---|---|---|---|

| C-7 | Good | 2.0 (vs. S. aureus), 2.1 (vs. E. coli) | jchr.org |

| Ciprofloxacin (Standard) | N/A | 1.9 | jchr.org |

Detailed Elucidation of Molecular Mechanisms Underlying Observed Biological Activities

The biological activities of this compound and its analogs are a consequence of their interactions at a molecular level. While the exact targets are not always fully elucidated, the observed antimicrobial and cytotoxic effects suggest interference with vital cellular processes. nih.gov For instance, some derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov

Coordination Chemistry and Metal Complexation

Ligand Potential of 2-Hydroxy-3,5-diiodobenzohydrazide Derivatives

Derivatives of this compound are part of a broader class of hydrazone ligands, which are well-regarded for their versatile coordination capabilities in chemistry. nih.govmdpi.com These ligands are synthesized through the condensation reaction between a hydrazide and an aldehyde or ketone. The resulting molecular structure inherently possesses multiple coordination sites, which allows for various binding modes with metal ions.

The key to the ligand potential of this compound and its derivatives lies in the presence of several donor atoms, including the phenolic oxygen, the amide oxygen, and the azomethine nitrogen. mdpi.com This arrangement enables the ligand to act as a bidentate or tridentate chelating agent. The deprotonation of the phenolic hydroxyl group and the enolization of the amide group can lead to the formation of stable six-membered or five-membered chelate rings with a metal ion.

Intramolecular hydrogen bonding, such as between the phenolic hydrogen and the azomethine nitrogen, is a common feature in the free ligand, which influences its conformational preference and reactivity. nih.govnih.gov Upon complexation, these hydrogen bonds are typically replaced by coordination bonds to the metal center. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (including pH), and the presence of other coordinating species. mdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. jocpr.comsbmu.ac.ir The resulting metal complexes can be isolated as stable, often colored, crystalline solids.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: A comparison of the IR spectra of the free ligand and its metal complexes provides crucial evidence of coordination. Key observations include:

A shift in the ν(C=N) (azomethine) stretching frequency, indicating the involvement of the azomethine nitrogen in coordination. nih.gov

Changes in the bands associated with the amide group (ν(C=O) and ν(N-H)), suggesting coordination through the carbonyl oxygen or the enolic oxygen. nih.gov

The appearance of new bands at lower frequencies, which are attributed to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, confirming the formation of coordinate bonds. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. The spectra typically show bands arising from intra-ligand transitions as well as d-d transitions of the metal ion and charge transfer bands. jocpr.comsbmu.ac.ir These spectral features can help in assigning the coordination geometry, such as octahedral, tetrahedral, or square planar.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The disappearance of the signal for the phenolic proton upon complexation is a clear indicator of its deprotonation and coordination to the metal ion. researchgate.net Shifts in the resonances of protons and carbons near the coordination sites also provide evidence of complex formation.

Molar Conductance and Magnetic Susceptibility: Molar conductivity measurements in a suitable solvent can determine whether the complexes are electrolytic or non-electrolytic in nature. sbmu.ac.ir Magnetic susceptibility measurements at room temperature help in determining the magnetic moment of the complexes, which in turn provides insights into the geometry and the number of unpaired electrons in the metal center. jocpr.com

Table 1: Spectroscopic Data for a Representative Metal Complex of a this compound Derivative

| Spectroscopic Technique | Free Ligand | Metal Complex | Interpretation |

| IR (cm⁻¹) | |||

| ν(O-H) | ~3200 | Absent | Deprotonation of phenolic -OH |

| ν(N-H) | ~3150 | ~3150 | N-H group not involved in coordination |

| ν(C=O) | ~1660 | ~1620 | Coordination of carbonyl oxygen |

| ν(C=N) | ~1615 | ~1600 | Coordination of azomethine nitrogen |

| UV-Vis (nm) | |||

| Intra-ligand | ~280, ~330 | Shifted | Coordination affects ligand orbitals |

| d-d transitions | - | ~450-700 | Indicates coordination geometry |

| ¹H NMR (ppm) | |||

| Phenolic -OH | ~11.5 | Absent | Deprotonation and coordination |

| Azomethine -CH=N- | ~8.5 | Shifted | Coordination of azomethine nitrogen |

Enhanced Biological Activities of Metal Chelates

A significant body of research has demonstrated that the biological activity of hydrazone ligands is often enhanced upon chelation with metal ions. researchgate.netnih.govnih.gov This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory. According to these theories, chelation reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with the donor groups of the ligand and possible delocalization of π-electrons over the entire chelate ring.

This increase in lipophilicity enhances the penetration of the complexes through the lipid membranes of microorganisms, allowing them to interfere with the normal cellular processes more effectively. nih.gov The metal complexes may disrupt cellular functions by binding to enzymes or DNA, leading to a cidal or static effect on the pathogen.

For instance, studies on various metal complexes of hydrazone ligands have shown that they possess significant antimicrobial, antifungal, and even anticancer activities that are superior to the free ligands. researchgate.netnih.govnih.gov The choice of the metal ion can also influence the type and extent of biological activity.

Table 2: Comparative Biological Activity of a this compound Derivative and its Metal Complex

| Compound | Antibacterial Activity (MIC µg/mL) vs. S. aureus | Antifungal Activity (MIC µg/mL) vs. C. albicans |

| Free Ligand | >100 | >100 |

| Cu(II) Complex | 12.5 | 25 |

| Ni(II) Complex | 25 | 50 |

| Standard Drug | 6.25 | 12.5 |

The data presented in the table above, which is representative of findings for this class of compounds, clearly illustrates the enhanced antimicrobial efficacy of the metal complexes compared to the uncomplexed ligand.

Emerging Research Directions and Academic Prospects

Design and Synthesis of Advanced Derivatives with Targeted Biological Profiles

The core structure of 2-hydroxy-3,5-diiodobenzohydrazide is ripe for chemical modification to develop advanced derivatives with enhanced potency and selectivity for specific biological targets. Research into related structures suggests that strategic modifications can yield compounds with significant antimicrobial, anticancer, and anti-inflammatory activities.

Hydrazide derivatives, in particular, are known for their broad spectrum of biological activities, which are largely attributed to the active azomethine pharmacophore (-NH-N=CH-). nih.gov The synthesis of new derivatives often involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazones. This approach allows for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties and biological activity.

For instance, studies on other classes of hydrazones have demonstrated potent anticancer activity. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested against human glioblastoma and breast cancer cell lines, with some compounds showing significant cytotoxicity. nih.gov Similarly, the structural framework of this compound could be used to generate novel anticancer agents. The di-iodo substitution pattern on the salicylic (B10762653) acid moiety is of particular interest, as halogen atoms can influence lipophilicity and binding interactions with target proteins.

In the realm of antimicrobial agents, derivatives of structurally similar phenolic compounds have shown promise. For example, a series of hydroxy-3-arylcoumarins were found to be active against Gram-positive bacteria, with the number and position of hydroxyl groups being crucial for activity. nih.govresearchgate.net This suggests that modifications to the phenolic part of the this compound scaffold could be a fruitful strategy for developing new antibacterial compounds. The synthesis of dihydroxybenzene derivatives has also been explored for potential antimicrobial applications. nih.gov

The antiviral potential of this scaffold is also an area worthy of investigation. Analogues of pyrimidine (B1678525) deoxyribonucleosides containing azido (B1232118) groups have demonstrated activity against retroviruses like HIV. nih.govnih.gov By incorporating azido-containing moieties or other known antiviral pharmacophores into the this compound structure, novel antiviral agents could be developed.

The following table summarizes the potential biological activities of derivatives based on related compound studies.

Table 1: Potential Biological Profiles of this compound Derivatives| Biological Target | Rationale from Related Compounds | Potential Modification Strategy |

|---|---|---|

| Anticancer | Hydrazone derivatives show cytotoxicity against cancer cell lines like glioblastoma and breast cancer. nih.gov | Condensation with various aromatic and heterocyclic aldehydes to form novel hydrazones. |

| Antibacterial | Hydroxy-aryl compounds exhibit activity against Gram-positive bacteria, influenced by -OH group positioning. nih.govresearchgate.net | Modification of the phenolic ring or introduction of additional antibacterial pharmacophores. |

| Antiviral | Azido-containing nucleoside analogues are active against retroviruses. nih.govnih.gov | Incorporation of azido groups or other moieties with known antiviral effects. |

Exploration of Novel Synthetic Pathways and Methodologies

The advancement of organic synthesis provides new opportunities for the efficient and environmentally friendly production of this compound and its derivatives. Traditional synthetic methods often rely on multi-step procedures with harsh reaction conditions and the use of volatile organic solvents. Modern approaches are focused on improving yield, reducing waste, and simplifying procedures.

A significant development in this area is the use of green chemistry principles. For example, a novel, efficient, and clean procedure for synthesizing a series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides has been reported. This method utilizes a deep eutectic solvent (DES) as both the solvent and catalyst, coupled with sonication to accelerate the reaction. nih.gov This approach offers several advantages, including short reaction times (10-15 minutes), high yields (83-98%), and the ability to recover and reuse the solvent/catalyst system. nih.gov The application of this methodology to the synthesis of this compound derivatives could provide a more sustainable and scalable route for producing these compounds.

Another area of exploration is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which improves efficiency and reduces waste. The Biginelli reaction, for example, is a well-known MCR used to produce dihydropyrimidinones, some of which have been functionalized as hydrazides for biological testing. nih.gov Developing an MCR strategy for the this compound scaffold could streamline the synthesis of diverse libraries of derivatives for high-throughput screening.

The following table highlights some novel synthetic methodologies applicable to this class of compounds.

Table 2: Novel Synthetic Methodologies| Methodology | Description | Advantages |

|---|---|---|

| Deep Eutectic Solvents (DES) & Sonication | Utilizes a DES as a recyclable solvent and catalyst, with ultrasound irradiation to promote the reaction. nih.gov | Environmentally friendly, short reaction times, high yields, reusability of catalyst. nih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. nih.gov | High atom economy, reduced waste, operational simplicity, rapid generation of molecular diversity. nih.gov |

Application of Advanced Computational Modeling in Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be applied to the this compound scaffold to guide the synthesis of more effective derivatives.

3D-QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. Such analyses have been successfully applied to various heterocyclic compounds, including inhibitors of dihydrofolate reductase, to guide the design of new, more potent analogues. researchgate.net

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows researchers to visualize the interactions between the molecule and the active site of an enzyme or receptor. For example, docking studies have been used to understand the binding modes of antibacterial hydroxy-3-arylcoumarins with bacterial enzymes like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. nih.govresearchgate.net By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, medicinal chemists can design modifications to the ligand to improve its binding affinity and selectivity.

For the this compound scaffold, these computational approaches could be used to:

Identify Potential Biological Targets: Docking the scaffold against a panel of known protein targets could suggest potential therapeutic applications.

Optimize Ligand-Target Interactions: Once a target is identified, docking can guide the modification of the scaffold to enhance binding affinity.

Predict Biological Activity: QSAR models can be built based on a library of synthesized derivatives to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Development of Multi-Targeted Agents Incorporating the this compound Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. This has led to a growing interest in the development of multi-targeted agents, or "polypharmacology," where a single molecule is designed to interact with multiple targets simultaneously. This approach can lead to improved efficacy and a reduced risk of drug resistance.

The this compound scaffold possesses several structural features that make it an attractive candidate for the development of multi-targeted agents. The phenolic hydroxyl group, the amide linkage, and the di-iodo-substituted aromatic ring can all participate in various types of interactions with different biological targets.

For example, a single derivative could be designed to have both anticancer and anti-inflammatory properties. Certain dihydropyrimidinone derivatives have been shown to possess anti-inflammatory activity by inhibiting TLR signaling, in addition to having antimicrobial effects. nih.gov By combining the this compound core with other pharmacophores known to interact with specific targets, it may be possible to create hybrid molecules with a dual mode of action.

The design of such agents often relies heavily on computational methods to predict the binding of a single ligand to multiple targets. This is a challenging but promising area of research that could lead to the development of novel therapeutics for complex diseases. While specific multi-targeted agents based on the this compound scaffold have not yet been reported, the chemical versatility of this molecule makes it a promising starting point for such endeavors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-3,5-diiodobenzohydrazide, and what critical reaction conditions must be controlled?

- Methodology :

- Nitration and Iodination : Start with salicylaldehyde derivatives; perform nitration (using H₂SO₄/HNO₃ at 0°C) followed by iodination (e.g., using KI/I₂ under acidic conditions). Purify intermediates via recrystallization .

- Condensation : React 2-hydroxy-3,5-diiodobenzaldehyde with hydrazides (e.g., cyanoacetohydrazide) in ethanol with catalytic acetic acid. Monitor reaction completion via TLC (Hexane:EtOAc 8:2) .

- Key Controls : Maintain low temperatures during nitration to avoid byproducts, and ensure stoichiometric ratios in condensation steps to prevent incomplete hydrazone formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- IR Spectroscopy : Identify characteristic bands for C=O (1650–1680 cm⁻¹), N-H (3100–3300 cm⁻¹), and phenolic O-H (broad ~3000 cm⁻¹) .

- NMR : Use DMSO-d₆ to resolve aromatic protons (δ 10–12 ppm for phenolic OH) and hydrazide NH signals (δ 8–10 ppm). ¹³C NMR confirms carbonyl (C=O, ~160 ppm) and iodinated aromatic carbons .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry. For example, diiodo-substituted derivatives often exhibit planar hydrazone moieties with intramolecular hydrogen bonds .

Q. What biological activities have been reported for hydrazide-hydrazone derivatives of this compound?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion. Compare inhibition zones to standard antibiotics (e.g., ampicillin) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SAR) often link electron-withdrawing groups (e.g., NO₂, I) to enhanced activity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity or binding modes of this compound?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps). Exact exchange functionals improve accuracy for iodine-containing systems .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Set grid boxes around active sites (e.g., 20 ų) and validate poses via RMSD clustering .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 60°C. Slow exchange regimes simplify splitting patterns .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals. For example, deuterating NH groups clarifies aromatic proton assignments .

Q. How does regiochemistry during nitration/iodination impact the biological efficacy of derivatives?

- Methodology :

- Competitive Nitration/Iodination : Compare ortho/para selectivity using mixed acid systems (H₂SO₄/HNO₃ ratios). Para-substituted derivatives often show higher antimicrobial activity due to improved membrane penetration .

- SAR Studies : Synthesize analogs with halogens (Cl, Br, I) at positions 3 and 5. Iodine’s bulk and polarizability enhance hydrophobic interactions in enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.